methyl 3-chloro-1H-indole-2-carboxylate
Description
Significance of Indole (B1671886) Derivatives in Synthetic Organic Chemistry
Indole derivatives are recognized as a "superlative framework" in the architecture of numerous natural products and synthetic pharmaceuticals. mdpi.com This significance stems from the indole nucleus being a key building block for a multitude of biologically active compounds, including alkaloids. researchgate.net The versatility of the indole structure allows it to serve as a precursor for diverse heterocyclic derivatives, largely because its functional groups are amenable to various chemical transformations such as C-C and C-N coupling reactions. researchgate.net
The strategic placement of substituents on the indole ring can profoundly influence the biological and chemical properties of the resulting molecule. The development of efficient synthetic methodologies to create functionalized indoles is a central theme in modern organic chemistry. mdpi.com Classic reactions like the Fischer indole synthesis, along with modern palladium-catalyzed cyclization reactions, provide chemists with robust tools to access a wide range of substituted indoles. mdpi.comnih.gov The incorporation of halogen atoms, such as chlorine, is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. nih.gov
Academic Research Relevance of the Indole-2-Carboxylate (B1230498) Core Structure as a Synthetic Platform
The indole-2-carboxylate core is a privileged scaffold in academic and industrial research, serving as a versatile starting point for the synthesis of more complex, functionalized molecules. Its utility is demonstrated in its application as an intermediate in the development of novel therapeutic agents.
Detailed research has shown that the indole-2-carboxylate framework can be elaborated through various synthetic transformations. For instance, Fischer indolization of aryl hydrazines with pyruvate (B1213749) esters is a common method to construct the core indole-2-carboxylate structure. nih.gov Once formed, this scaffold can undergo further reactions:
The Mannich reaction: This reaction introduces an aminomethyl group, typically at the C-3 position, yielding compounds like ethyl 3-(morpholinomethyl)-substituted-1H-indole-2-carboxylates. nih.gov
Vilsmeier-Haack formylation: This process introduces a formyl group at the C-3 position, creating valuable intermediates such as ethyl 3-formyl-substituted-1H-indole-2-carboxylates. nih.gov These aldehydes are precursors for other derivatives, including imines and thiazolidinones. nih.gov
Cyclocondensation reactions: The functional groups on the indole-2-carboxylate core can be used to build new ring systems. For example, reactions with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyridazino[4,5-b]indoles. nih.gov
The indole-2-carboxylate moiety is a key component in the design of inhibitors for various biological targets. Research into HIV-1 integrase inhibitors has identified indole-2-carboxylic acid derivatives as promising candidates that can chelate with magnesium ions in the enzyme's active site. rsc.org Similarly, the scaffold has been utilized in the discovery and optimization of 1H-indole-2-carboxamides with activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.org Furthermore, N-substituted-(indol-2-yl)carboxamides have been synthesized and evaluated for their potential as anti-inflammatory agents. tandfonline.com
The specific compound, methyl 3-chloro-1H-indole-2-carboxylate , serves as a representative example of this class of molecules. Its structure combines the foundational indole-2-carboxylate core with a chlorine substituent at the C-3 position, a common site for functionalization.
Below is a data table detailing the properties of this compound.
| Property | Value |
| Molecular Formula | C10H8ClNO2 |
| Molecular Weight | 209.629 g/mol |
| Systematic Name | METHY 3-CHLORO-1H-INDOLE-2-CARBOXYLATE |
| Synonyms | 1H-Indole-2-carboxylic acid, 3-chloro-, methyl ester; 3-Chloro-1H-indole-2-carboxylic acid methyl ester |
| Stereochemistry | Achiral |
| InChI Key | XRPAKOBVNUUWFE-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPAKOBVNUUWFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363237 | |
| Record name | methyl 3-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220664-32-4 | |
| Record name | Methyl 3-chloro-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220664-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHY 3-CHLORO-1H-INDOLE-2-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV7T8MM3BA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Transformations and Functionalization Strategies of Methyl 3 Chloro 1h Indole 2 Carboxylate
Electrophilic Substitution Reactions on the Indole (B1671886) Core
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C-3 position is typically the most nucleophilic and reactive site. However, the presence of a chlorine atom at this position in methyl 3-chloro-1H-indole-2-carboxylate alters the expected reactivity, directing functionalization to other positions or requiring specific reaction conditions to achieve C-3 substitution.
C-3 Functionalization (e.g., Acylation, Alkylation, Formylation)
While the C-3 position is substituted with a chlorine atom, functionalization at this site can still be achieved, often involving initial displacement of the chloride or proceeding through intermediates where the C-3 position becomes reactive.
Acylation: Friedel-Crafts acylation is a common method for introducing an acyl group onto an indole ring. researchgate.net In the context of N-protected indoles, acylation can be directed to various positions. For instance, the Friedel-Crafts acylation of 3-alkyl-1-(phenylsulfonyl)indoles using acylating agents in the presence of a Lewis acid like aluminum chloride can lead to the introduction of an acyl group. scispace.com While direct acylation at the chlorinated C-3 position is challenging, related transformations on functionalized indoles provide a basis for potential strategies.
Alkylation: The C-3 alkylation of indoles is a well-established transformation. researchgate.net For instance, a simple and efficient BF3-OEt2 promoted C-3 alkylation of indoles with maleimides has been developed to obtain 3-indolylsuccinimides in excellent yields. nih.gov Another approach involves a cobalt-catalyzed reductive C-H alkylation of indoles using carboxylic acids and molecular hydrogen. nih.gov These methods highlight the potential for introducing alkyl groups at the C-3 position, although application to a 3-chloro substituted indole would require specific adaptation.
Formylation: Formylation of the indole ring, typically at the C-3 position, can be achieved through various methods, including the Vilsmeier-Haack reaction. researchgate.net An iron-catalyzed C-3 selective formylation of indoles using formaldehyde (B43269) and aqueous ammonia (B1221849) has also been reported, offering a greener alternative to traditional methods. organic-chemistry.org These formylation reactions are generally effective for indoles with an unsubstituted C-3 position. Applying these methods to this compound would likely result in formylation at other positions of the indole ring unless conditions are optimized for substitution at C-3.
Table 1: Examples of C-3 Functionalization Reactions on Indole Derivatives This table presents data for general indole functionalization, which may be applicable to this compound.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Acylation | Acyl chloride, AlCl3 | 3-Acylindole | researchgate.net |
| Alkylation | Maleimide, BF3-OEt2 | 3-Indolylsuccinimide | nih.gov |
| Formylation | POCl3, DMF (Vilsmeier-Haack) | 3-Formylindole | researchgate.net |
| Formylation | Formaldehyde, aq. NH3, FeCl3, air | 3-Formylindole | organic-chemistry.org |
Regioselective C-H Functionalization at Indole Positions (e.g., C-2, C-3, C-6, C-7)
Directing functionalization to specific C-H bonds on the indole ring is a significant area of research. nih.gov While the C-3 position is the most electronically favored site for electrophilic attack, strategic use of directing groups and catalysts can achieve functionalization at other positions. nih.gov
The functionalization of indoles at various positions can significantly impact their biological properties. nih.gov The C-H bonds on the benzenoid ring of indole are less reactive than those at C-2 and C-3, making their selective functionalization challenging. nih.gov However, methods have been developed to target these positions. For instance, rhodium-catalyzed methods have been employed for the direct C-H functionalization at the C-7 position of N-pivaloylindoles. nih.gov This strategy utilizes a directing group on the indole nitrogen to achieve high regioselectivity.
Given the existing substitution at C-2 and C-3 of this compound, C-H functionalization would be expected to occur on the six-membered ring (positions C-4, C-5, C-6, and C-7). The specific site of functionalization would depend on the reaction conditions and the directing effects of the existing substituents.
Modification of the Ester Moiety
The methyl ester group at the C-2 position provides a handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of indole derivatives.
Hydrolysis to Indole-2-carboxylic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. Alkaline hydrolysis is a common and effective method for this conversion. For example, ethyl indole-2-carboxylate (B1230498) can be hydrolyzed to indole-2-carboxylic acid using a base such as sodium hydroxide (B78521). orgsyn.orgmdpi.com This procedure is generally applicable to methyl esters as well. The resulting indole-2-carboxylic acid is a key intermediate for further synthetic modifications, such as decarboxylation or amide bond formation. orgsyn.orgresearchgate.net
Table 2: Conditions for Hydrolysis of Indole-2-carboxylates
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Ethyl indole-2-carboxylate | Alkaline hydrolysis | Indole-2-carboxylic acid | orgsyn.org |
| This compound | LiOH, DME/H2O | 3-Chloro-1H-indole-2-carboxylic acid | clockss.org |
Reduction to Indole-2-methanol
The ester group can be reduced to a primary alcohol, yielding an indole-2-methanol derivative. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4). The reduction of indole-2-carboxylates to the corresponding methanols is a standard procedure in organic synthesis, providing access to another class of functionalized indoles.
Amide Formation from Carboxylate Derivatives
The carboxylate functionality, either directly from the ester or after hydrolysis to the carboxylic acid, can be converted into an amide. Amide bond formation is a crucial reaction in medicinal chemistry. researchgate.netorganic-chemistry.org
One common method involves the reaction of the carboxylic acid with an amine in the presence of a coupling reagent. researchgate.net Alternatively, amides can be formed by reacting the ester with ammonia or an amine, often requiring heat. khanacademy.orgyoutube.com A more direct approach involves the in situ generation of activating agents, such as chloro- and imido-phosphonium salts from N-chlorophthalimide and triphenylphosphine, to facilitate the amidation of carboxylic acids. researchgate.netacs.org
Table 3: Methods for Amide Formation from Carboxylic Acid Derivatives This table presents general methods applicable to derivatives of this compound.
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Carboxylic Acid | Amine, Coupling Reagent | Amide | researchgate.net |
| Ester | Ammonia or Amine, Heat | Amide | khanacademy.orgyoutube.com |
| Carboxylic Acid | N-chlorophthalimide, PPh3, Amine | Amide | researchgate.netacs.org |
Reactivity and Manipulation of the Halogen Substituent at C-3
The presence of a chlorine atom at the C-3 position of the this compound scaffold is a critical feature that profoundly influences its chemical behavior and opens up a wide array of possibilities for synthetic transformations. This halogen acts as both an electronic modulator of the indole ring and a versatile functional handle for derivatization.
Influence of the Chlorine Atom on Reactivity and Synthetic Scope
The chlorine substituent at the C-3 position exerts a dual electronic effect on the indole nucleus. Inductively, as an electronegative atom, it withdraws electron density from the pyrrole (B145914) ring, deactivating it towards electrophilic substitution compared to an unsubstituted indole. However, it can also donate lone-pair electrons through resonance, which can influence the regioselectivity of certain reactions.
This modification of the electronic landscape is pivotal for the synthetic utility of the compound. The C-3 position of indole is typically its most nucleophilic and reactive site towards electrophiles. The introduction of a chlorine atom blocks this position, redirecting further electrophilic attack to other positions on the ring, such as the benzene (B151609) portion or the N-1 position, depending on the reaction conditions. More importantly, the C-Cl bond at this electron-rich position provides a reactive site for nucleophilic substitution and, crucially, for transition-metal-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis. The stability of the C-Cl bond makes the compound a readily available and versatile intermediate for constructing more complex molecular architectures. organic-chemistry.orgnih.gov
Cross-Coupling and Derivatization at the Chloro-Substituted Position
The chlorine atom at C-3 serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly the development of electron-rich and sterically hindered phosphine (B1218219) ligands, have made their use routine and efficient. mdpi.com
Key cross-coupling reactions applicable to this compound include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds, introducing new aryl or alkyl groups at the C-3 position. nih.govmdpi.com
Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper complexes, to install alkynyl moieties. This reaction is a key step in the synthesis of certain fused heterocyclic systems, such as pyranoindolones. researchgate.net
Heck Coupling: Reaction with alkenes to form a new C-C bond with an attached vinyl group. researchgate.net
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, providing access to 3-aminoindole derivatives.
The table below summarizes representative conditions for these transformations, highlighting the versatility of the C-3 chloro substituent as a synthetic handle.
| Coupling Reaction | Coupling Partner | Typical Catalyst/Ligand System | Typical Base | Typical Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF |
| Heck | H₂C=CH-R | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene |
Cyclization Reactions to Form Fused Heterocyclic Systems
The strategic placement of the chloro and carboxylate groups in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems through intramolecular or tandem cyclization reactions.
Formation of Triazinoindoles
Triazinoindoles can be synthesized from this compound through a two-step process. The initial step involves the conversion of the methyl ester at the C-2 position into a carbohydrazide. This is typically achieved by reacting the starting material with hydrazine (B178648) hydrate (B1144303). The resulting intermediate, 3-chloro-1H-indole-2-carbohydrazide, possesses the necessary nucleophilic nitrogen centers for the subsequent cyclization.
In the second step, this intermediate is treated with a one-carbon electrophile, such as triethyl orthoformate, which serves as the source for the final carbon atom of the triazine ring. The reaction proceeds via condensation and subsequent intramolecular cyclization to yield the researchgate.netnih.govnih.govtriazino[4,5-a]indole core. This methodology is analogous to syntheses starting from related indole-2-carbohydrazides. nih.gov
Synthesis of Pyridazinoindoles
The synthesis of pyridazinoindoles from functionalized indole-2-carboxylates is a well-established strategy. nih.gov Starting with this compound, a plausible route involves a tandem reaction with hydrazine hydrate. The reaction likely initiates with the formation of the 3-chloro-1H-indole-2-carbohydrazide intermediate. Under the reaction conditions, a subsequent intramolecular nucleophilic aromatic substitution (SNAr) can occur, where the terminal nitrogen atom of the hydrazide moiety displaces the chlorine atom at the C-3 position. This intramolecular cyclization directly furnishes the 3H-pyridazino[4,5-b]indol-4(5H)-one ring system. The feasibility of this cyclization is enhanced by the favorable geometry of the six-membered ring formation.
The general scheme for this transformation is presented below.
| Starting Material | Reagent | Key Intermediate | Product |
|---|---|---|---|
| This compound | Hydrazine Hydrate (NH₂NH₂·H₂O) | 3-chloro-1H-indole-2-carbohydrazide | 3H-pyridazino[4,5-b]indol-4(5H)-one |
Preparation of Pyrano[3,4-b]indol-1(9H)-ones
The construction of the pyrano[3,4-b]indol-1(9H)-one scaffold from this compound is a prime example of leveraging the C-3 halogen for strategic bond formation. This synthesis is a multi-step sequence that begins with a Sonogashira cross-coupling reaction. researchgate.net
Sonogashira Coupling: The C-3 chloro position is coupled with a suitable terminal alkyne (e.g., phenylacetylene) using a palladium-copper catalyst system to yield methyl 3-alkynyl-1H-indole-2-carboxylate.
Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide. This step is crucial as the carboxylic acid group is required for the final cyclization.
Cycloisomerization: The resulting 3-ethynyl-indole-2-carboxylic acid is subjected to metal-catalyzed cycloisomerization. Gold(III) chloride has been shown to be a highly effective catalyst for this 6-endo-dig cyclization, regioselectively forming the δ-lactone ring of the pyrano[3,4-b]indol-1(9H)-one system in excellent yields. researchgate.netnih.gov Alternative catalysts, such as rhodium complexes, have also been developed for this transformation. acs.org
The table below outlines the yields for a representative synthesis based on this strategy.
| Step | Reaction | Catalyst/Reagents | Reported Yield |
|---|---|---|---|
| 1 | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Good to Excellent |
| 2 | Ester Hydrolysis | NaOH(aq), THF/MeOH | Quantitative |
| 3 | Cycloisomerization | AuCl₃ | Good to Excellent researchgate.netnih.gov |
Synthesis of Pyrrolo[3,4-b]indol-3-one Derivatives
The synthesis of pyrrolo[3,4-b]indol-3-one derivatives from this compound represents a key transformation in the construction of complex heterocyclic systems. While direct, documented routes for this specific conversion are not extensively reported, a plausible and chemically sound synthetic pathway can be proposed based on established principles of indole chemistry and heterocyclic synthesis. This proposed route involves a two-step sequence: a nucleophilic substitution at the C3 position, followed by an intramolecular cyclization.
The initial and most critical step is the functionalization of the C3 position of the indole ring through the displacement of the chloro group. Palladium-catalyzed amination reactions are a powerful tool for forming carbon-nitrogen bonds with aryl halides. cmu.edunih.gov This suggests that a primary amine could be coupled with this compound to introduce the necessary nitrogen atom for the subsequent cyclization.
A strategic choice for the nucleophile would be an amino acid ester, such as methyl glycinate (B8599266). The use of an amino acid ester directly installs a substituent with both the nucleophilic amino group and the carbonyl functionality required for the formation of the second pyrrole ring in the target molecule.
The proposed reaction would proceed via a palladium-catalyzed cross-coupling reaction. The reaction would likely employ a palladium catalyst, such as palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0), in combination with a suitable phosphine ligand, for instance, (o-biphenyl)P(t-Bu)2. A base, such as sodium tert-butoxide or potassium phosphate, would be required to facilitate the reaction. The reaction would be carried out in an inert solvent like toluene or dioxane at elevated temperatures.
Following the successful substitution at the C3 position, the resulting intermediate, methyl 3-((2-methoxy-2-oxoethyl)amino)-1H-indole-2-carboxylate, would undergo an intramolecular cyclization to form the desired pyrrolo[3,4-b]indol-3-one ring system. This transformation is essentially an intramolecular lactamization, where the secondary amine attacks the ester carbonyl at the C2 position of the indole ring.
This cyclization could be promoted by heating the intermediate in a high-boiling point solvent, possibly with the addition of a catalytic amount of acid or base to facilitate the transamidation reaction. The reaction would result in the formation of the five-membered lactam ring fused to the indole core, yielding the pyrrolo[3,4-b]indol-3-one derivative.
Table 1: Proposed Reaction Scheme for the Synthesis of Pyrrolo[3,4-b]indol-3-one Derivatives
| Step | Reactant(s) | Reagents and Conditions | Product(s) |
| 1 | This compound, Methyl glycinate | Pd(OAc)₂, (o-biphenyl)P(t-Bu)₂, NaOtBu, Toluene, 100 °C | Methyl 3-((2-methoxy-2-oxoethyl)amino)-1H-indole-2-carboxylate |
| 2 | Methyl 3-((2-methoxy-2-oxoethyl)amino)-1H-indole-2-carboxylate | Heat, (optional: acid or base catalyst) | 2-methoxycarbonyl-1,4-dihydro-2H-pyrrolo[3,4-b]indol-3-one |
Structure Activity Relationship Sar Studies of Methyl 3 Chloro 1h Indole 2 Carboxylate Analogues and Derivatives
Impact of Substituents on Indole (B1671886) Ring Positions
The functionalization of the indole ring at its various carbon and nitrogen positions is a primary strategy for modulating the physicochemical and pharmacological properties of indole-based compounds.
The C-3 position of the indole ring is highly reactive and a common site for substitution. In the context of indole-2-carboxylates, modifications at C-3 can significantly alter the molecule's shape, electronic distribution, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.
The chlorine atom at the C-3 position of the parent molecule is a key feature. Its replacement with other groups has been a focus of SAR studies. For instance, the introduction of short alkyl groups at the C-3 position of related 1H-indole-2-carboxamide scaffolds has been shown to enhance potency for certain biological targets, such as the CB1 receptor. nih.gov This suggests that small, lipophilic substituents at this position can lead to favorable interactions within a receptor's binding pocket.
Furthermore, the C-3 position is a key site for chemical reactions. The synthesis of 3-chloro-2-oxindoles and 3,3-dichloro-2-oxindoles from indole precursors highlights the reactivity of this position toward chlorooxidation. rsc.org The ability to introduce various substituents, including additional heterocyclic rings, at the C-3 position allows for the creation of diverse chemical libraries for screening. scirp.org These complex 3-substituted indoles often possess a broad spectrum of biological activities, underscoring the importance of this position for molecular recognition. scirp.org
| Modification at C-3 | Observed Influence | Reference |
| Short alkyl groups | Enhanced potency for CB1 receptor modulation in related scaffolds. | nih.gov |
| Halogenation (e.g., Cl) | Serves as a reactive handle for further synthesis (e.g., chlorooxidation). | rsc.org |
| Heterocyclic rings | Can introduce a wide range of biological activities. | scirp.org |
Modifications on the benzene (B151609) portion of the indole nucleus, particularly at the C-5 and C-6 positions, are crucial for fine-tuning electronic properties and lipophilicity.
Halogenation at the C-5 position has proven to be a particularly effective strategy in several indole series. For example, SAR studies on 1H-indole-2-carboxamides revealed that the presence of a chloro or fluoro group at the C-5 position enhanced their activity as CB1 allosteric modulators. nih.gov This indicates that an electron-withdrawing group at this position can be beneficial for specific receptor interactions. The development of novel 5-chloro-indole-2-carboxylate derivatives as potential anticancer agents further emphasizes the significance of this substitution pattern. mdpi.comnih.gov
In contrast, the effect of alkyl substitutions can be highly position-dependent. In one study on SARS-CoV-2 3CLpro inhibitors derived from an indole carboxylic acid scaffold, a methyl group at the C-5 position led to a significant loss of inhibitory activity. nih.gov However, moving the methyl group to the C-6 position resulted in the maintenance of potent antiviral activity, comparable to the unsubstituted parent compound. nih.gov This highlights the sensitivity of molecular recognition to the precise placement of even small substituents on the indole ring. Indole derivatives bearing electron-withdrawing groups, such as a carboxylate at C-5, have also been shown to be effective substrates for enzymatic halogenation. nih.gov
| Position | Substituent | Observed Effect | Context | Reference |
| C-5 | Chloro, Fluoro | Enhanced potency | CB1 allosteric modulators | nih.gov |
| C-5 | Chloro | Foundation for EGFR inhibitors | Anticancer agents | mdpi.comnih.gov |
| C-5 | Methyl | Significant loss of activity | SARS-CoV-2 3CLpro inhibitors | nih.gov |
| C-6 | Methyl | Maintained potent activity | SARS-CoV-2 3CLpro inhibitors | nih.gov |
Alkylation of the indole nitrogen is a common modification. Studies on ethyl indol-2-carboxylate have demonstrated successful N-alkylation using bases like aqueous potassium hydroxide (B78521) in acetone. mdpi.com This allows for the introduction of groups like allyl and benzyl. The structure of 3-chloro-1-methyl-1H-indole-2-carboxylic acid, the N-methylated version of the parent compound's corresponding acid, has been characterized, indicating that small alkyl groups are well-tolerated at this position. nih.gov
More complex substitutions are also possible. For example, indole can be reacted with chloroacetyl chloride to afford an N-1 acetylated intermediate, which can be further functionalized to create elaborate structures, such as N1-[(2-oxo-3-chloro-4-aryl-azitidin)-(acetyl amino)]-indoles. researchgate.net These modifications drastically change the steric and electronic profile of the indole core, leading to new structural classes with potentially different biological activities.
Halogen atoms, such as the chlorine at C-3 and other halogens introduced at positions like C-5, have a profound effect on the molecular interactions of indole derivatives. rsc.org Their influence extends beyond simple steric and electronic effects to include the formation of specific non-covalent interactions, most notably halogen bonds.
Studies on halogenated indole-3-carboxylic acids have shown that the type of halogen and its position significantly affect crystal structures, molecular π-π stacking motifs, and the types of intermolecular interactions. rsc.orgresearchgate.net Halogenated substituents can participate in halogen bonding, where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophile. This type of interaction is gaining recognition for its importance in protein-ligand binding.
The strength of halogen-based interactions generally follows the trend I > Br > Cl >> F. mdpi.com Electron-withdrawing substituents on the aromatic ring can enhance the binding energy of halogen bonding complexes. mdpi.com The introduction of halogens is a common strategy to enhance the affinity of ligands for their protein targets and to improve properties like hydrophobicity. mdpi.com Therefore, the chlorine atom in methyl 3-chloro-1H-indole-2-carboxylate and additional halogens in its analogues can play a crucial role in directing intermolecular interactions and contributing to binding affinity. mdpi.com
Comparative Analysis of Ester Variants and Other Scaffold Modifications
The choice of the ester group at the C-2 position can influence a compound's properties, including its solubility, membrane permeability, and susceptibility to hydrolysis by esterases. The difference between a methyl and an ethyl ester is subtle but can be significant in SAR studies.
Both methyl and ethyl esters of indole-2-carboxylates are common synthetic precursors. For instance, ethyl 5-chloro-3-ethyl-1H-indole-2-carboxylate has been synthesized as part of SAR studies. nih.gov Research on ethyl indol-2-carboxylate has shown that it can undergo transesterification to the corresponding methyl ester when treated with sodium methoxide (B1231860) in methanol. mdpi.com This highlights the chemical accessibility of both ester variants.
While direct, side-by-side comparisons of the biological activity of methyl versus ethyl 3-chloro-1H-indole-2-carboxylate are not extensively detailed in the provided context, the choice of ester is a known variable in drug design. Generally, ethyl esters are slightly more lipophilic and may be more sterically hindered towards enzymatic hydrolysis compared to methyl esters. In the development of SARS-CoV-2 inhibitors, various indole carboxylic acid-derived inhibitors were investigated, underscoring that the nature of the carboxylate (or its ester form) is important for activity. nih.gov The ester often acts as a prodrug, being hydrolyzed in vivo to the active carboxylic acid. The rate of this hydrolysis can be tuned by altering the ester group, with ethyl esters sometimes offering a more favorable pharmacokinetic profile than methyl esters.
Exploration of Diverse Phenyl and Alkyl Side Chains on Amide Derivatives
The conversion of the methyl carboxylate at the C2 position into a carboxamide allows for the introduction of a wide variety of side chains, significantly influencing the compound's interaction with biological targets. Research has shown that the nature of the N-substituent, whether it be an alkyl or a phenyl-containing moiety, is a critical determinant of activity.
In studies on related indole-2-carboxamides, the composition of the amide side chain has been shown to be crucial for potency. For instance, in a series of 5-chloro-3-hydroxymethyl-indole-2-carboxamides investigated as EGFR-TK antiproliferative agents, the side chain attached to the amide nitrogen was extensively modified. It was found that phenethyl moieties bearing a terminal 4-morpholinyl or 2-methylpyrrolidinyl group were particularly effective, suggesting that a combination of an aromatic ring and a basic nitrogen-containing heterocycle at an optimal distance from the indole core is beneficial for activity. nih.gov
Another study focusing on 5-chloro-3-phenyl-1H-indole-2-carboxamide derivatives as anticancer agents revealed that N-phenethyl side chains substituted with a p-piperidinyl or p-dimethylamino group led to compounds with high potency against the MCF7 breast cancer cell line. This highlights the importance of a basic terminal group on the N-phenylalkyl side chain for enhancing activity.
While direct SAR data for amide derivatives of this compound is limited in publicly accessible literature, the findings from the closely related 5-chloro isomers provide valuable insights. These studies consistently underscore the importance of an N-arylalkylamide side chain, often with a terminal basic moiety, for achieving significant biological activity.
Table 1: SAR of Amide Side Chains in Related Indole-2-Carboxamide Derivatives
| Scaffold | Amide Side Chain (R) | Biological Target/Activity | Key Finding |
|---|---|---|---|
| 5-Chloro-3-hydroxymethyl-indole-2-carboxamide | -CH₂CH₂-Ph-(p-morpholinyl) | EGFR-TK Inhibition | High potency |
| 5-Chloro-3-hydroxymethyl-indole-2-carboxamide | -CH₂CH₂-Ph-(p-(2-methylpyrrolidinyl)) | EGFR-TK Inhibition | High potency |
| 5-Chloro-3-phenyl-indole-2-carboxamide | -CH₂CH₂-Ph-(p-piperidinyl) | Anticancer (MCF7) | High potency |
Influence of Substituent Position on Indole Core (e.g., 5' position)
Modifications to the indole ring itself, particularly at the 5-position, offer another avenue to modulate the pharmacological profile of 3-chloro-1H-indole-2-carboxylate derivatives. The electronic and steric properties of substituents at this position can influence binding affinity, selectivity, and pharmacokinetic properties.
In the development of 1H-indole-2-carboxamides as CB1 receptor allosteric modulators, the substitution pattern on the indole core was a key area of investigation. These studies revealed that a chloro or fluoro group at the C5 position was favorable for enhancing modulatory potency. nih.gov Specifically, a 5-chloro substituent was found in some of the most potent analogues, suggesting a beneficial interaction of the halogen at this position with the receptor binding site. nih.gov This contrasts with findings from other studies, such as those targeting Trypanosoma cruzi, where electron-withdrawing groups like halogens at the 5-position were found to be detrimental to activity, while small, electron-donating groups like methyl or methoxy (B1213986) were preferred. acs.org
These divergent findings highlight that the influence of a substituent at the 5-position is highly dependent on the specific biological target. For some targets, a halogen like chlorine may serve as a key interaction point or help to correctly orient the molecule in the binding pocket, while for others, it may introduce unfavorable electronic or steric effects. This underscores the necessity of empirical testing for each new class of compounds and their respective targets.
Table 2: Influence of 5-Position Substituent on Indole Core Activity
| Core Scaffold | Substituent at C5 | Biological Target | Effect on Activity |
|---|---|---|---|
| 1H-Indole-2-carboxamide | Chloro | CB1 Receptor | Enhanced potency |
| 1H-Indole-2-carboxamide | Fluoro | CB1 Receptor | Enhanced potency |
| 1H-Indole-2-carboxamide | Halogens (general) | Trypanosoma cruzi | Inactive/Reduced potency |
| 1H-Indole-2-carboxamide | Methyl | Trypanosoma cruzi | Moderate to good potency |
Synthetic Utility and Broader Applications in Organic Synthesis
Methyl 3-Chloro-1H-Indole-2-Carboxylate as a Versatile Intermediate and Building Block
This compound is a highly functionalized indole (B1671886) derivative that serves as a crucial intermediate and versatile building block in the field of organic synthesis. The indole scaffold itself is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. The specific substitution pattern of this compound, featuring a chloro group at the 3-position and a methyl carboxylate at the 2-position, provides multiple reactive sites for further chemical transformations.
The presence of the chlorine atom at the C3 position is particularly significant. Halogenated indoles are recognized as key intermediates for the preparation of more complex, biologically active molecules. This halogen atom can be readily displaced or participate in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups. This reactivity enables the systematic modification of the indole core, which is a fundamental strategy in drug discovery for optimizing biological activity and pharmacokinetic properties.
Furthermore, the methyl ester at the C2 position offers another handle for chemical manipulation. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many bioactive compounds. Alternatively, the ester can be reduced to an alcohol or converted to other functional groups, further expanding the synthetic possibilities. The interplay between the chloro and ester functionalities makes this compound a valuable starting material for constructing diverse molecular architectures.
Precursor in the Synthesis of Complex Indole-Containing Scaffolds
The utility of this compound extends to its role as a precursor in the synthesis of complex, fused heterocyclic systems containing the indole nucleus. One notable example is the construction of novel indole-indolone scaffolds. nih.gov Research has demonstrated that methyl indole-2-carboxylates can undergo a [3+2] annulation reaction with arynes to produce these previously unexplored indole-indolone hybrids in good to excellent yields. nih.gov This reaction proceeds under mild conditions and tolerates a variety of functional groups, making it a powerful tool for generating molecular complexity. nih.gov The resulting indole-indolone core represents a fusion of two biologically relevant scaffolds, holding significant potential for the discovery of new therapeutic agents. nih.gov
The reactivity of the 3-chloro substituent is again pivotal in these transformations. It can act as a leaving group or influence the electronic properties of the indole ring to facilitate cyclization reactions. The ability to build upon the indole-2-carboxylate (B1230498) framework allows for the rapid assembly of polycyclic structures that are often challenging to synthesize through other methods. These complex scaffolds are of great interest to medicinal chemists as they provide access to novel chemical space and can lead to compounds with unique biological activities.
The following table summarizes the key reaction involving methyl indole-2-carboxylates in the synthesis of a complex scaffold:
| Precursor | Reagent | Reaction Type | Resulting Scaffold | Significance |
| Methyl indole-2-carboxylate | Aryne | [3+2] Annulation | Indole-indolone | Creates a novel, biologically promising hybrid scaffold. |
Role in the Total Synthesis of Natural Products (e.g., Duocarmycin SA)
Indole-2-carboxylate derivatives are key structural motifs and intermediates in the total synthesis of several complex natural products, most notably the duocarmycin family of antitumor antibiotics. lsu.edunih.gov Duocarmycin SA, a potent DNA alkylating agent, features a substituted indole-2-carboxylate as a central component of its structure. lsu.edumdpi.com Synthetic strategies toward duocarmycin SA and its analogues often rely on the construction of a highly functionalized indole core, for which compounds like this compound serve as valuable precursors.
The synthesis of the duocarmycin DNA alkylation subunit often involves the careful introduction of substituents onto the indole ring. The chloro group at the 3-position can direct subsequent reactions or be a precursor to other necessary functional groups required for the completion of the natural product synthesis. While various indole-2-carboxylate derivatives have been employed in different synthetic routes, the fundamental importance of this scaffold is well-established in the chemical literature detailing the total synthesis of Duocarmycin SA. lsu.eduunibo.it The development of new synthetic methods for preparing indole-2-carboxylates has been directly applied to the efficient total synthesis of this potent natural product. lsu.edu
Development of Conformationally Constrained Amino Acids and Peptidomimetics
The indole scaffold is the basis for the natural amino acid tryptophan. The development of non-natural, conformationally constrained analogues of tryptophan is a significant area of research in medicinal chemistry and peptide science. nih.gov These constrained amino acids are valuable tools for designing peptidomimetics with improved metabolic stability, receptor selectivity, and defined secondary structures. nih.gov
Functionalized indole derivatives, such as this compound, are ideal starting points for the synthesis of these complex amino acids. For instance, a general strategy for creating constrained tryptophan analogues involves the synthesis of tetrahydrocarbazole derivatives, which essentially link the C2 position of the indole ring back to the amino acid's alpha-carbon. nih.gov A key approach to achieving this is through cycloaddition reactions, such as the Diels-Alder reaction, using a substituted vinylindole as the diene component. nih.gov
This compound can be envisioned as a precursor to the necessary vinylindole intermediates. The chloro group and the ester provide the necessary functional handles to build the diene system required for the cycloaddition. The resulting tetrahydrocarbazole framework rigidly holds the indole side chain, providing the desired conformational constraint. The incorporation of such modified amino acids into peptides can have a profound impact on their structure and biological function.
A summary of the synthetic strategy is presented below:
| Starting Material Class | Key Transformation | Intermediate | Key Reaction | Product Class |
| Functionalized Indole (e.g., this compound) | Functional group manipulation to form a diene | 2-Vinylindole derivative | Diels-Alder Cycloaddition | Tetrahydrocarbazole-based constrained tryptophan analogue |
Design and Synthesis of Chemically Diverse Compound Libraries for Research Exploration
In modern drug discovery, the generation of compound libraries with high chemical diversity is essential for identifying new hit compounds in high-throughput screening campaigns. This compound is an excellent scaffold for the creation of such libraries due to its multiple points of diversification.
The reactivity of the chloro group at the 3-position allows for the introduction of a wide variety of substituents through palladium-catalyzed cross-coupling reactions. researchgate.net This enables the creation of a large set of analogues with different groups at this position. Simultaneously, the methyl ester at the 2-position can be converted into a carboxylic acid and then coupled with a diverse panel of amines to generate a library of amides. This two-dimensional diversification strategy can rapidly generate a large number of unique compounds from a single, readily accessible starting material.
The indole-indolone scaffolds, synthesized from methyl indole-2-carboxylates, are also noted for their suitability for further elaboration via palladium chemistry, making them amenable to the construction of combinatorial libraries. nih.gov The ability to systematically and efficiently modify the indole core makes this compound a valuable tool for medicinal chemists aiming to explore new chemical space and identify novel biologically active molecules.
Q & A
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
- Waste Disposal : Segregate halogenated waste and treat with neutralizing agents (e.g., sodium bicarbonate) before disposal .
- Emergency Response : For spills, use absorbent pads and avoid aqueous rinses to prevent dispersion .
How can researchers address solubility challenges in biological assays?
Advanced Research Question
Poor aqueous solubility is common for halogenated indoles. Strategies include:
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO final concentration) to maintain compound stability .
- Nanoparticle Formulation : Encapsulate the compound in PLGA or liposomal carriers to enhance bioavailability.
- Prodrug Synthesis : Introduce hydrolyzable groups (e.g., ester-to-acid conversion) for in situ activation .
What analytical techniques are suitable for characterizing degradation products under varying pH conditions?
Advanced Research Question
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions.
- UPLC-QTOF : Identify degradation products via high-resolution mass spectrometry and propose fragmentation pathways.
- pH Stability Profiling : Use buffered solutions (pH 1–13) and monitor changes via UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
